6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of 6-chloroindole: The starting material, 6-chloroindole, can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Acylation: The 6-chloroindole is then acylated using chloroacetyl chloride to form 6-chloro-1H-indol-1-ylacetyl chloride.
Amidation: The acyl chloride is reacted with hexanoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acylation and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acylamino linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the acylamino linkage may facilitate binding to specific enzymes or proteins. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
6-chloroindole: The starting material for the synthesis of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid.
N-(6-chloro-1H-indol-1-yl)acetamide: A related compound with a similar acylamino linkage.
Uniqueness
This compound is unique due to its specific combination of a 6-chloroindole moiety and a hexanoic acid chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C16H19ClN2O3 |
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Molecular Weight |
322.78 g/mol |
IUPAC Name |
6-[[2-(6-chloroindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-6-5-12-7-9-19(14(12)10-13)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
AEVHWUZRODWGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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